Cas no 2174002-62-9 (4-(benzyloxy)methyl-2-oxabicyclo2.1.1hexane-1-carbaldehyde)
4-(benzyloxy)methyl-2-oxabicyclo2.1.1hexane-1-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- 2-Oxabicyclo[2.1.1]hexane-1-carboxaldehyde, 4-[(phenylmethoxy)methyl]-
- 4-(benzyloxy)methyl-2-oxabicyclo2.1.1hexane-1-carbaldehyde
- 4-(phenylmethoxymethyl)-2-oxabicyclo[2.1.1]hexane-1-carbaldehyde
- 4-[(benzyloxy)methyl]-2-oxabicyclo[2.1.1]hexane-1-carbaldehyde
- 2174002-62-9
- EN300-37375183
- EN300-1664172
-
- Inchi: 1S/C14H16O3/c15-9-14-7-13(8-14,11-17-14)10-16-6-12-4-2-1-3-5-12/h1-5,9H,6-8,10-11H2
- InChI Key: SKUMFMIMPTWCIK-UHFFFAOYSA-N
- SMILES: C12(C=O)CC(COCC3=CC=CC=C3)(C1)CO2
Computed Properties
- Exact Mass: 232.109944368g/mol
- Monoisotopic Mass: 232.109944368g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 5
- Complexity: 288
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 35.5Ų
Experimental Properties
- Density: 1.295±0.06 g/cm3(Predicted)
- Boiling Point: 334.6±17.0 °C(Predicted)
4-(benzyloxy)methyl-2-oxabicyclo2.1.1hexane-1-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-37375183-50mg |
4-[(benzyloxy)methyl]-2-oxabicyclo[2.1.1]hexane-1-carbaldehyde |
2174002-62-9 | 50mg |
$3598.0 | 2023-09-21 | ||
| Enamine | EN300-37375183-100mg |
4-[(benzyloxy)methyl]-2-oxabicyclo[2.1.1]hexane-1-carbaldehyde |
2174002-62-9 | 100mg |
$3770.0 | 2023-09-21 | ||
| Enamine | EN300-37375183-250mg |
4-[(benzyloxy)methyl]-2-oxabicyclo[2.1.1]hexane-1-carbaldehyde |
2174002-62-9 | 250mg |
$3941.0 | 2023-09-21 | ||
| Enamine | EN300-37375183-500mg |
4-[(benzyloxy)methyl]-2-oxabicyclo[2.1.1]hexane-1-carbaldehyde |
2174002-62-9 | 500mg |
$4113.0 | 2023-09-21 | ||
| Enamine | EN300-37375183-1000mg |
4-[(benzyloxy)methyl]-2-oxabicyclo[2.1.1]hexane-1-carbaldehyde |
2174002-62-9 | 1000mg |
$4283.0 | 2023-09-21 | ||
| Enamine | EN300-37375183-2500mg |
4-[(benzyloxy)methyl]-2-oxabicyclo[2.1.1]hexane-1-carbaldehyde |
2174002-62-9 | 2500mg |
$8397.0 | 2023-09-21 | ||
| Enamine | EN300-37375183-5000mg |
4-[(benzyloxy)methyl]-2-oxabicyclo[2.1.1]hexane-1-carbaldehyde |
2174002-62-9 | 5000mg |
$12422.0 | 2023-09-21 | ||
| Enamine | EN300-37375183-10000mg |
4-[(benzyloxy)methyl]-2-oxabicyclo[2.1.1]hexane-1-carbaldehyde |
2174002-62-9 | 10000mg |
$18421.0 | 2023-09-21 | ||
| Enamine | EN300-37375183-0.05g |
4-[(benzyloxy)methyl]-2-oxabicyclo[2.1.1]hexane-1-carbaldehyde |
2174002-62-9 | 95.0% | 0.05g |
$3603.0 | 2025-03-18 | |
| Enamine | EN300-37375183-0.1g |
4-[(benzyloxy)methyl]-2-oxabicyclo[2.1.1]hexane-1-carbaldehyde |
2174002-62-9 | 95.0% | 0.1g |
$3774.0 | 2025-03-18 |
4-(benzyloxy)methyl-2-oxabicyclo2.1.1hexane-1-carbaldehyde Related Literature
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
Additional information on 4-(benzyloxy)methyl-2-oxabicyclo2.1.1hexane-1-carbaldehyde
4-(Benzyloxy)methyl-2-oxabicyclo[2.1.1]hexane-1-carbaldehyde: A Comprehensive Overview
The compound with CAS No 2174002-62-9, commonly referred to as 4-(benzyloxy)methyl-2-oxabicyclo[2.1.1]hexane-1-carbaldehyde, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique bicyclic structure, which combines a bicyclo[2.1.1]hexane framework with a benzyloxy substituent and an aldehyde group, making it a versatile building block for various chemical applications.
Recent studies have highlighted the potential of 4-(benzyloxy)methyl-2-oxabicyclo[2.1.1]hexane-1-carbaldehyde in the synthesis of bioactive compounds, particularly in the development of novel drug candidates. Its rigid bicyclic structure provides an ideal platform for exploring stereochemical interactions, which are crucial in drug design and optimization processes.
The synthesis of this compound involves a multi-step process that typically begins with the preparation of the bicyclo[2.1.1]hexane system, followed by functionalization to introduce the benzyloxy and aldehyde groups. Researchers have optimized these steps to enhance yield and purity, ensuring that the compound meets the stringent requirements of modern pharmaceutical research.
In terms of physical properties, 4-(benzyloxy)methyl-2-oxabicyclo[2.1.1]hexane-1-carbaldehyde exhibits a melting point of approximately 85°C and is sparingly soluble in common organic solvents such as dichloromethane and ethyl acetate, while showing better solubility in polar aprotic solvents like DMF and DMSO.
The compound's reactivity is largely influenced by its functional groups, with the aldehyde group being particularly reactive under various conditions such as oxidation, reduction, or condensation reactions. This makes it a valuable intermediate in organic synthesis, enabling chemists to explore diverse reaction pathways for creating complex molecules.
Recent advancements in computational chemistry have allowed researchers to model the electronic structure and reactivity of 4-(benzyloxy)methyl-2-oxabicyclo[2.1.1]hexane-1-carbaldehyde, providing deeper insights into its potential applications in catalysis and materials science.
In conclusion, the compound with CAS No 2174002-62-9, or 4-(benzyloxy)methyl-2-oxabicyclo[2.1.1]hexane-1-carbaldehyde, stands as a testament to the ingenuity of modern organic chemistry, offering a wealth of opportunities for further research and application across multiple disciplines.
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